

Spectroscopic Profile of DL-3-Indolyglycine: A Technical Guide

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Compound of Interest

Compound Name: DL-3-Indolyglycine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **DL-3-Indolyglycine**, an unnatural amino acid of interest in various research and drug development applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents it in a structured format for easy interpretation, and details the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **DL-3-Indolyglycine**.

Table 1: ¹H NMR Spectroscopic Data of DL-3-Indolyglycine

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.65	d	7.8	1H	Ar-H
7.55	d	8.1	1H	Ar-H
7.20	s	1H	Ar-H	
7.12	t	7.5	1H	Ar-H
7.03	t	7.5	1H	Ar-H
5.23	s	1H	α-CH	
3.80	br s	2H	NH ₂	

Solvent: D₂O

Table 2: Mass Spectrometry (LC-MS) Data of DL-3-Indolyglycine

Parameter	Value
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂
Molecular Weight	190.19
[M+H] ⁺	191.08
Retention Time	0.556 min

Table 3: Infrared (IR) Spectroscopic Data of DL-3-Indolyglycine

Wavenumber (cm ⁻¹)	Assignment
3400-3200	N-H stretch (amine and indole)
3100-3000	C-H stretch (aromatic)
1700-1680	C=O stretch (carboxylic acid)
1600-1450	C=C stretch (aromatic)
1400-1300	C-N stretch
1300-1200	O-H bend (carboxylic acid)
750-700	C-H bend (aromatic)

Note: The IR data is a representative spectrum for a closely related indole derivative and may show slight variations for **DL-3-Indolyglycine**.

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of **DL-3-Indolyglycine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton environment of **DL-3-Indolyglycine**.

Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.

Sample Preparation: A 1-5 mg sample of **DL-3-Indolyglycine** was dissolved in 0.5 mL of deuterium oxide (D₂O).

Data Acquisition:

- Pulse Program: A standard ¹H NMR pulse sequence was used.
- Number of Scans: 16 scans were acquired to ensure a good signal-to-noise ratio.
- Spectral Width: A spectral width of 8223.68 Hz was used.

- Temperature: The experiment was conducted at 298 K.

Data Processing: The acquired Free Induction Decay (FID) was processed using MestReNova software. Processing steps included Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and purity of **DL-3-Indolyglycine**.

Instrumentation: An Agilent 1260 Infinity II HPLC system coupled to an Agilent 6120 Quadrupole LC/MS detector.

Chromatographic Conditions:

- Column: Agilent ZORBAX SB-C18, 4.6 x 30 mm, 1.8 μ m.
- Mobile Phase:
 - A: Water (0.1% Formic Acid)
 - B: Acetonitrile (0.1% Formic Acid)
- Gradient: A linear gradient from 10% B to 90% B over 3 minutes, followed by a 1-minute hold at 90% B.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 1 μ L.
- Column Temperature: 40 °C.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Fragmentor Voltage: 70 V.
- Gas Temperature: 350 °C.

- Gas Flow: 12 L/min.
- Nebulizer Pressure: 40 psi.
- Scan Range: m/z 100-800.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **DL-3-Indolyglycine**.

Instrumentation: A PerkinElmer Spectrum Two FT-IR Spectrometer.

Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

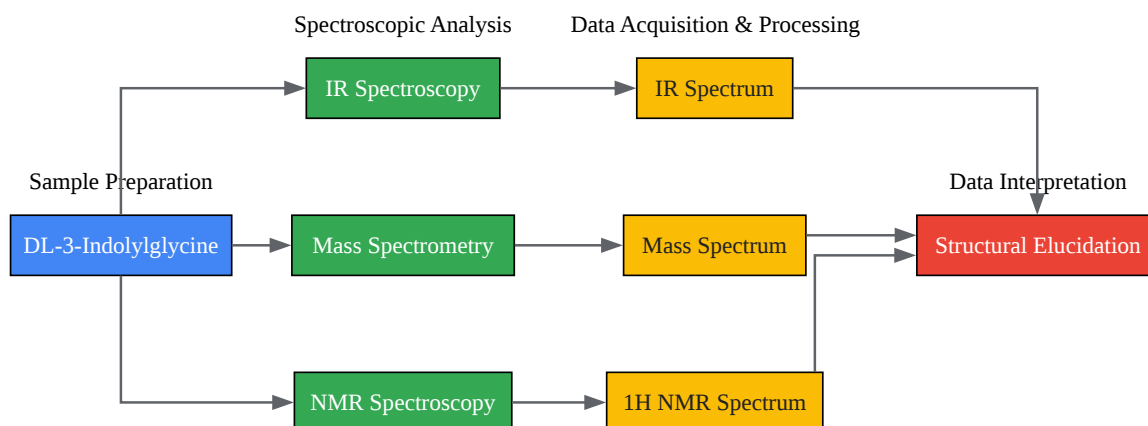
Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16 scans were co-added to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum was baseline corrected and the peaks were labeled.

Visualizations

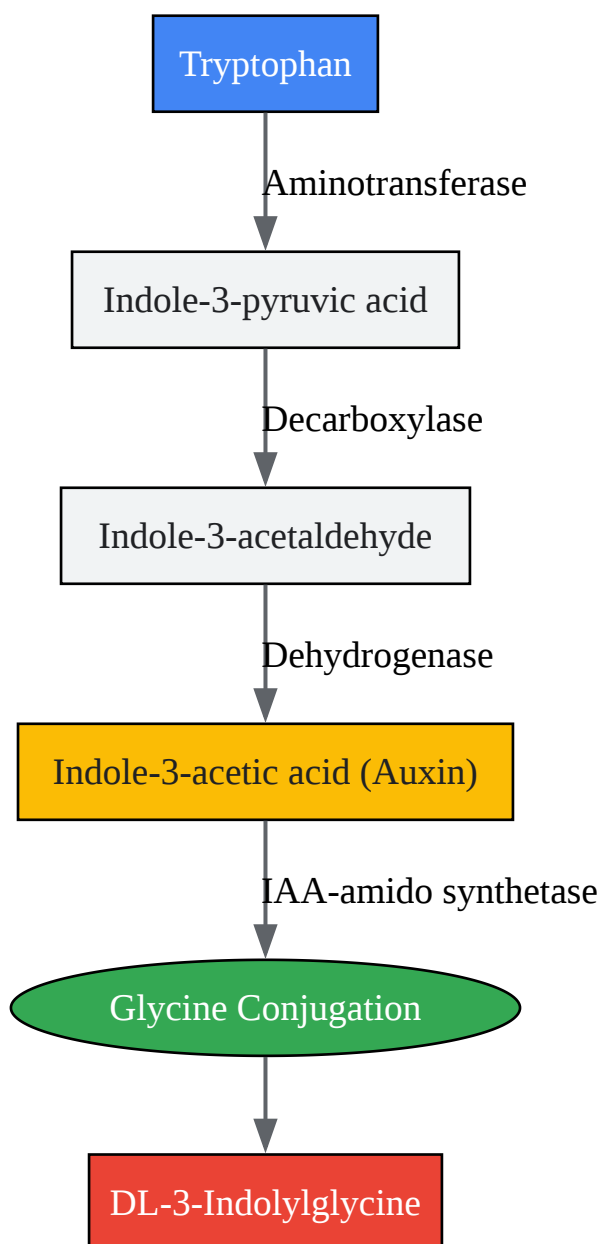
Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic analysis of **DL-3-Indolyglycine**.

Potential Metabolic Pathway of Indole-3-Glycine



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Caption: A potential metabolic pathway involving the formation of Indole-3-Glycine.

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